Edaglitazone sodium

描述

Overview of Nuclear Hormone Receptors and the PPAR Family

Nuclear hormone receptors are a large superfamily of ligand-activated transcription factors that directly regulate the expression of target genes. ebi.ac.ukahajournals.org This family includes receptors for steroid hormones, thyroid hormones, and vitamins. ub.edu The PPARs are a subfamily of these nuclear receptors, with three identified isotypes: PPARα, PPARβ/δ, and PPARγ. ub.edunih.govnih.gov These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes. ahajournals.orgwikipedia.org This binding, upon ligand activation, initiates a cascade of events leading to the transcription of genes involved in critical metabolic and inflammatory pathways. ahajournals.org

Significance of PPARγ as a Molecular Target in Preclinical Research

PPARγ is predominantly expressed in adipose tissue, where it plays a master regulatory role in adipocyte differentiation (the process by which fat cells mature). smw.chsciencescholar.usmdpi.com It is also found in other tissues, including macrophages, endothelial cells, and vascular smooth muscle cells. ahajournals.orgmdpi.com The activation of PPARγ has profound effects on glucose and lipid homeostasis. proteopedia.org It promotes the storage of fatty acids in fat cells, thereby reducing the levels of circulating free fatty acids. wikipedia.org This action is believed to improve insulin (B600854) sensitivity in other tissues like muscle and liver. nih.gov

Beyond its role in metabolism, PPARγ activation has been shown to exert anti-inflammatory effects. nih.gov These multifaceted functions make PPARγ a highly significant molecular target in preclinical research for a range of conditions, including type 2 diabetes, atherosclerosis, and certain inflammatory diseases. ahajournals.orgsmw.ch The development of selective PPARγ agonists has provided researchers with powerful tools to dissect the intricate signaling pathways governed by this receptor.

Historical Context of Thiazolidinedione-Class PPARγ Agonists

The thiazolidinedione (TZD) class of compounds, also known as "glitazones," were first identified as insulin-sensitizing agents in the early 1980s. scispace.com However, their precise mechanism of action remained elusive until the mid-1990s when they were discovered to be high-affinity ligands for PPARγ. sciencescholar.usscispace.com This discovery was a landmark in diabetes research, as it provided a molecular explanation for the insulin-sensitizing effects of these drugs. sciencescholar.us

Troglitazone was the first TZD to be clinically approved, but it was later withdrawn due to concerns about liver toxicity. nih.gov Subsequently, other TZDs like rosiglitazone (B1679542) and pioglitazone (B448) were introduced. ahajournals.org While effective in improving glycemic control, the use of these agents has been tempered by side effects. scispace.combenthamscience.com This has fueled ongoing research to develop newer generations of PPARγ modulators with improved therapeutic profiles. jci.org

Rationale for Investigating Edaglitazone Sodium in Academic Research

Edaglitazone sodium is a potent and selective agonist of PPARγ. medchemexpress.com Its high affinity and selectivity for PPARγ make it a valuable tool for academic researchers studying the specific roles of this receptor subtype. medchemexpress.com In preclinical studies, Edaglitazone has demonstrated the ability to improve insulin sensitivity and enhance glucose metabolism. ncats.io Notably, some research suggests that Edaglitazone may influence muscle glucose metabolism through mechanisms that are independent of PPARγ activation, adding another layer of interest for scientific investigation. ncats.io

Furthermore, studies have explored the effects of Edaglitazone on other cellular processes, such as platelet aggregation, where it has shown inhibitory effects. patsnap.com The compound's distinct properties, including its high potency compared to earlier TZDs like ciglitazone, provide a strong rationale for its continued investigation in academic settings to further elucidate the complex functions of PPARγ and explore its potential therapeutic applications beyond diabetes. patsnap.com

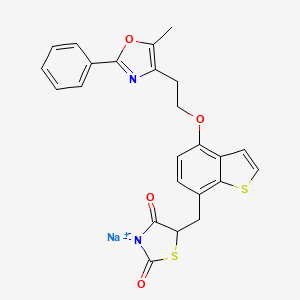

Structure

3D Structure of Parent

属性

CAS 编号 |

369631-81-2 |

|---|---|

分子式 |

C24H19N2NaO4S2 |

分子量 |

486.5 g/mol |

IUPAC 名称 |

sodium;5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C24H20N2O4S2.Na/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20;/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28);/q;+1/p-1 |

InChI 键 |

SIIGOZKPQPCNLP-UHFFFAOYSA-M |

SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+] |

规范 SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)[N-]C(=O)S5.[Na+] |

产品来源 |

United States |

Mechanistic Elucidation of Edaglitazone Sodium Activity at a Molecular Level

Analysis of Edaglitazone Sodium's PPARγ Agonism

The agonistic properties of Edaglitazone are defined by its high potency and selectivity for PPARγ, leading to a robust activation of the receptor at nanomolar concentrations.

Edaglitazone demonstrates significant potency as a PPARγ agonist and marked selectivity over PPARα. In cofactor recruitment assays, which measure the ligand-dependent interaction between the receptor and its coactivators, Edaglitazone shows a half-maximal effective concentration (EC50) for PPARγ that is substantially lower than for PPARα. This indicates that a much lower concentration of Edaglitazone is required to activate PPARγ effectively compared to PPARα, highlighting its profile as a selective PPARγ agonist. ncats.io

| PPAR Subtype | EC50 (nM) | Reference |

|---|---|---|

| PPARγ | 35.6 | , |

| PPARα | 1053 | , |

The potency of Edaglitazone is further substantiated by its strong binding affinity for the PPARγ LBD. In a fluorescent tracer ligand displacement assay, Edaglitazone was found to have a binding affinity (Ki) of 141 nM. nih.govbiorxiv.org While both possess the classic thiazolidinedione (TZD) head group, Edaglitazone is reported to be over 100 times more potent as a PPARγ agonist than the first-generation TZD, Ciglitazone. patsnap.comnih.gov This increased potency is attributed to enhanced interactions within the binding pocket. patsnap.comnih.gov When compared to Rosiglitazone (B1679542), another potent TZD, Edaglitazone displays a similar, though slightly lower, binding affinity. nih.govbiorxiv.org

| Compound | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Edaglitazone | 141 | nih.gov, biorxiv.org |

| Rosiglitazone | 93 | nih.gov, biorxiv.org |

Determination of PPARγ Potency and Selectivity (e.g., comparative EC50 values for PPARγ and PPARα cofactor recruitment)

High-Resolution Structural Insights into Edaglitazone-PPARγ Interactions

Co-crystal structure analysis provides a definitive view of the molecular interactions that underpin Edaglitazone's agonistic activity, revealing how the ligand stabilizes an active conformation of the PPARγ LBD.

The crystal structure of the PPARγ LBD in complex with Edaglitazone has been solved at a resolution of 2.1 Å. nih.govelifesciences.org The structure reveals the expected alpha-helical sandwich fold characteristic of nuclear receptors. nih.govbiorxiv.org An unexpected discovery in the crystallization of the Edaglitazone-PPARγ complex was the presence of a co-bound medium-chain fatty acid (MCFA), identified as nonanoic acid (C9), which occupies an alternate binding site near the flexible Ω-loop. nih.govelifesciences.orgbiorxiv.org Edaglitazone itself binds to the canonical orthosteric ligand-binding pocket, a large, Y-shaped cavity. nih.govbiorxiv.org The crystallization occurred in the I4 space group, which is distinct from the space groups of most other PPARγ LBD structures deposited in the Protein Data Bank. nih.govbiorxiv.orgelifesciences.org

Like other TZD agonists, Edaglitazone's binding is anchored by a network of hydrogen bonds between its TZD head group and key amino acid residues in the binding pocket. researchgate.net It forms conserved hydrogen bonds with the side chains of Serine-289 (S289) in helix 3, Histidine-323 (H323) in helix 5, Histidine-449 (H449) in the loop between helix 10 and 11, and Tyrosine-473 (Y473) in the activation-function 2 (AF-2) helix 12. researchgate.netnih.gov The interaction with Y473 is critical for stabilizing the active conformation of helix 12, a necessary step for coactivator recruitment. researchgate.net

Notably, a key difference exists when comparing the binding of Edaglitazone to that of Rosiglitazone. While Rosiglitazone forms a hydrogen bond with Glutamine-286 (Q286) in helix 3, this interaction is absent in the Edaglitazone-bound structure. researchgate.net This is due to a significant 2.8 Å shift of the Q286 side chain, which moves it away from the TZD head group, a result of conformational changes induced by the bulkier structure of Edaglitazone. researchgate.net

The high affinity and potency of Edaglitazone are significantly influenced by extensive hydrophobic interactions and the resulting conformational adjustments within the PPARγ LBD. patsnap.comnih.gov The bulkier structural components of Edaglitazone, specifically its benzo[b]thiophene moiety and 5-methyl-2-phenyloxazole (B7819025) tail group, establish additional hydrophobic contacts compared to earlier TZDs like Ciglitazone. patsnap.comnih.govnih.govbiorxiv.org These interactions involve residues such as Leucine-255, Phenylalanine-264, Valine-277, Arginine-280, Isoleucine-281, and Phenylalanine-287. nih.govelifesciences.org

To accommodate the bulky benzo[b]thiophene group of Edaglitazone, the PPARγ LBD undergoes significant conformational adaptations. nih.govresearchgate.net These structural rearrangements include a shift in the backbone of helix 3, helix 6, the loop connecting helices 6 and 7, and helix 12. researchgate.net Furthermore, to prevent steric clashes, the side chains of Phenylalanine-363 (Phe363) and Methionine-364 (Met364) undergo large movements, shifting 6.0 Å and 2.6 Å respectively, away from the ligand-binding pocket. biorxiv.orgresearchgate.net These adaptations allow the pocket to expand and envelop the larger ligand, contributing to its stable and high-affinity binding. biorxiv.org

Investigation of Cooperative Cobinding with Endogenous Ligands (e.g., medium-chain fatty acids)

Edaglitazone, a potent thiazolidinedione (TZD) agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), demonstrates a complex and cooperative binding mechanism in the presence of endogenous ligands such as medium-chain fatty acids (MCFAs). nih.gov Structural and biochemical studies have revealed that the binding of synthetic and natural ligands to PPARγ is not always a simple competitive exchange at the primary (orthosteric) binding site. nih.govbiorxiv.orgnih.gov

Crystal structures of the PPARγ ligand-binding domain (LBD) unexpectedly revealed that when Edaglitazone occupies the canonical orthosteric pocket, an endogenous bacterial MCFA, specifically nonanoic acid (C9), can be simultaneously bound at an alternate site. nih.govbiorxiv.orgresearchgate.net This alternate site is located near the functionally crucial omega (Ω)-loop. nih.govbiorxiv.orgnih.gov This phenomenon occurs because the binding of a synthetic ligand like Edaglitazone to the orthosteric pocket can physically displace fatty acids, pushing them from their typical binding mode towards this alternate site. nih.govbiorxiv.orgelifesciences.org

This cooperative binding event, where Edaglitazone is in the orthosteric pocket and an MCFA is in the alternate site, forms a "ligand link" to the flexible Ω-loop. nih.govelifesciences.org The co-crystal structure of the PPARγ LBD with Edaglitazone was solved at a 2.1 Å resolution, showing a homodimer with two molecules in the asymmetric unit. nih.govelifesciences.org In this structure, one Edaglitazone molecule binds to the canonical orthosteric pocket, while a second can bind to a surface pocket, and the C9 fatty acid occupies the alternate site. nih.govresearchgate.net The presence of the cobound MCFA provides a structural bridge to the Ω-loop, influencing the receptor's conformation. nih.gov Molecular dynamics simulations have confirmed that the C9 fatty acid remains stably bound to this alternate site when Edaglitazone is bound to the orthosteric pocket. researchgate.net

This dual occupancy impacts the structure and function of PPARγ segments involved in coregulator recruitment. nih.gov The binding of Edaglitazone itself involves a complex network of hydrogen bonds within the orthosteric pocket, similar to other TZDs like rosiglitazone. nih.govresearchgate.net However, the cooperative binding with an MCFA introduces an additional layer of structural modulation, affecting the receptor's downstream activity. nih.govelifesciences.org

| Parameter | Value | Reference |

|---|---|---|

| Protein | PPARγ Ligand-Binding Domain (LBD) | nih.gov |

| Bound Ligands | Edaglitazone (orthosteric site), Nonanoic Acid (C9) (alternate site) | nih.gov |

| Resolution | 2.1 Å | nih.govelifesciences.org |

| Space Group | I4 | nih.govelifesciences.org |

| Key Structural Feature | Cooperative cobinding of synthetic agonist and MCFA, creating a 'ligand link' to the Ω-loop. | nih.gov |

Downstream Molecular and Cellular Effects of PPARγ Activation

Modulation of PPARγ-Coregulator Recruitment Profiles (e.g., TRAP220 coactivator, NCoR corepressor)

The activation of PPARγ by ligands like Edaglitazone initiates a cascade of molecular events, central to which is the modulation of interactions with nuclear coregulator proteins. nih.gov Upon agonist binding, the PPARγ receptor undergoes a conformational change that promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. nih.gov

Edaglitazone has been shown to be a potent modulator of these interactions. nih.govresearchgate.net In time-resolved fluorescence resonance energy transfer (TR-FRET) biochemical assays, Edaglitazone effectively increases the recruitment of a peptide derived from the Thyroid Hormone Receptor-Associated Protein 220 (TRAP220) coactivator. nih.govbiorxiv.orgbiorxiv.org Simultaneously, it promotes the dissociation of a peptide from the Nuclear Receptor Corepressor (NCoR). nih.govbiorxiv.orgbiorxiv.org The potency of Edaglitazone in these assays is comparable to that of another well-studied TZD, rosiglitazone. nih.govelifesciences.orgresearchgate.net

The cooperative binding of Edaglitazone and MCFAs has a synergistic effect on coactivator recruitment. biorxiv.orgelifesciences.org Isothermal titration calorimetry (ITC) and TR-FRET assays have demonstrated that when an MCFA is cobound with a TZD like Edaglitazone, the affinity for the TRAP220 coactivator peptide is synergistically strengthened, more so than in the presence of either ligand alone. biorxiv.org This enhanced coactivator interaction is driven by a favorable change in entropy, which is consistent with data indicating that MCFA cobinding stabilizes the conformation of the activation function-2 (AF-2) binding surface, a critical region for coactivator docking. biorxiv.org

| Assay | Coregulator Peptide | Edaglitazone Potency (nM) | Rosiglitazone Potency (nM) | Reference |

|---|---|---|---|---|

| TR-FRET | TRAP220 (Coactivator) | 132 | 186 | nih.govresearchgate.net |

| TR-FRET | NCoR (Corepressor) | 171 | 432 | nih.govresearchgate.net |

Regulation of Target Gene Transcription via PPARγ-RXR Heterodimerization

PPARγ functions as a ligand-activated transcription factor by forming an obligate heterodimer with the Retinoid X Receptor (RXR). nih.govrcsb.org This PPARγ-RXR heterodimer is the functional unit that binds to specific DNA sequences known as PPAR Response Elements (PPREs) located in the promoter regions of target genes. nih.govrcsb.orgdrugbank.com The binding of an agonist like Edaglitazone to the PPARγ subunit is a critical step that initiates this process. nih.govdrugbank.com

Upon ligand binding, the conformational changes in the PPARγ LBD, including the stabilization of the AF-2 helix, facilitate the recruitment of coactivator complexes (as discussed in 2.3.1) to the heterodimer. nih.govrcsb.org These coactivator complexes, which possess histone acetyltransferase (HAT) activity, then remodel chromatin, making the DNA more accessible to the basal transcription machinery and leading to the transcription of target genes. nih.govnih.gov

The transcriptional output is therefore a direct consequence of Edaglitazone's ability to promote a receptor conformation favorable for coactivator recruitment to the DNA-bound PPARγ-RXR complex. nih.gov Cell-based luciferase reporter assays confirm that Edaglitazone potently activates full-length PPARγ transcription, with an EC50 value of 5.4 nM. nih.govresearchgate.net The activation of this heterodimeric complex modulates the expression of a wide array of genes involved in critical metabolic processes, including adipocyte differentiation and glucose homeostasis. drugbank.com Furthermore, studies have shown that simultaneous activation of both PPARγ and its partner RXR with their respective ligands can result in cooperative or synergistic effects on the transactivation of target genes. nih.govnih.gov

In Vitro Cellular and Biochemical Investigations of Edaglitazone Sodium

Cell-Based Assays for PPARγ Transcriptional Activation

The activity of Edaglitazone as a PPARγ agonist has been extensively characterized through various in vitro assays, which collectively demonstrate its ability to bind to PPARγ, induce conformational changes, and activate the transcription of target genes.

Reporter gene assays are a cornerstone for quantifying the transcriptional activity of nuclear receptors like PPARγ. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPARγ response elements (PPREs). The binding of an agonist to PPARγ leads to the recruitment of coactivators and the activation of the reporter gene, resulting in a measurable signal.

Studies utilizing human embryonic kidney 293T (HEK293T) cells have demonstrated the potent activity of Edaglitazone. In a cell-based luciferase reporter assay measuring full-length PPARγ transcription, Edaglitazone was shown to activate PPARγ with high potency. nih.govbiorxiv.orgbiorxiv.org The EC50 value, which represents the concentration required to elicit a half-maximal response, was determined to be 5.4 nM for Edaglitazone, comparable to the 3.2 nM observed for rosiglitazone (B1679542) in the same assay. nih.govbiorxiv.org These assays confirm that Edaglitazone is a potent activator of PPARγ-mediated transcription in a cellular context. nih.govbiorxiv.orgbiorxiv.org

| Compound | EC50 (nM) |

|---|---|

| Edaglitazone | 5.4 |

| Rosiglitazone | 3.2 |

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based ligand displacement assays are employed to determine the binding affinity of a compound to its target receptor. This method measures the ability of a test compound to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

In a fluorescent tracer ligand displacement assay, Edaglitazone demonstrated a binding affinity (Ki) of 141 nM for the PPARγ LBD. nih.govbiorxiv.orgbiorxiv.org For comparison, rosiglitazone exhibited a Ki of 93 nM in the same assay format. nih.govbiorxiv.orgbiorxiv.org These findings indicate that both compounds bind to PPARγ with high affinity, a prerequisite for their agonist activity. nih.govbiorxiv.orgbiorxiv.org

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| Edaglitazone | 141 |

| Rosiglitazone | 93 |

Upon ligand binding, PPARγ undergoes a conformational change that facilitates its interaction with coactivator proteins and dissociation from corepressor proteins, a critical step in initiating gene transcription. TR-FRET assays can be adapted to measure these interactions.

Research has shown that Edaglitazone effectively promotes the interaction between PPARγ and a peptide derived from the coactivator TRAP220, with an EC50 of 132 nM. nih.govbiorxiv.org In contrast, rosiglitazone showed an EC50 of 186 nM in the same assay. nih.govbiorxiv.org Furthermore, Edaglitazone was found to decrease the interaction between PPARγ and a peptide from the NCoR corepressor with an IC50 of 171 nM, while rosiglitazone had an IC50 of 432 nM. nih.govbiorxiv.org These results highlight that Edaglitazone is a potent modulator of PPARγ's interaction with coregulatory proteins, favoring a transcriptionally active state. nih.govbiorxiv.org

| Compound | TRAP220 Coactivator Interaction (EC50, nM) | NCoR Corepressor Interaction (IC50, nM) |

|---|---|---|

| Edaglitazone | 132 | 171 |

| Rosiglitazone | 186 | 432 |

Ligand Displacement Assays (e.g., TR-FRET based methodologies)

Cellular Metabolic Regulatory Mechanisms

The therapeutic effects of PPARγ agonists like Edaglitazone are largely mediated by their influence on cellular metabolism, particularly glucose and lipid homeostasis. In vitro studies using various cellular models have provided insights into the specific mechanisms through which Edaglitazone exerts its metabolic effects.

A key action of PPARγ agonists is to enhance glucose uptake in peripheral tissues such as skeletal muscle. This is often assessed by measuring the uptake of a radiolabeled glucose analog, [3H]2-deoxyglucose. Once transported into the cell, 2-deoxyglucose is phosphorylated but not further metabolized, allowing for its accumulation to be used as a measure of glucose transport activity. nih.govnih.gov Studies in isolated muscle strips can provide direct evidence of a compound's effect on this process. umich.edu While specific data for Edaglitazone's direct effect on [3H]2-deoxyglucose uptake in isolated muscle strips is not detailed in the provided search results, the activation of PPARγ by thiazolidinediones is well-established to up-regulate genes involved in glucose transport, thereby enhancing insulin-stimulated glucose uptake in skeletal muscle. nih.gov

Beyond glucose uptake, PPARγ agonists can also influence intracellular glucose metabolism, including glycogen (B147801) synthesis. Glycogen is the primary storage form of glucose in cells, and its synthesis is a critical process for maintaining glucose homeostasis. nih.govnih.gov The activation of PPARγ can lead to changes in the expression and activity of enzymes involved in glycogen metabolism. While the provided search results mention that decreased glycogen synthesis can be observed under certain conditions, they also indicate that PPARγ agonists are known to regulate glycogen synthesis. epo.orggoogleapis.com The precise impact of Edaglitazone on glycogen synthesis in specific cellular models would depend on the experimental conditions, such as glucose concentration and the presence of other stimuli like insulin (B600854). nih.gov

Identification of PPARγ-Independent Mechanisms Affecting Muscle Glucose Metabolism

While Edaglitazone is a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor crucial for regulating lipid metabolism and enhancing insulin sensitivity, evidence suggests that its effects on muscle glucose metabolism may also involve mechanisms that are independent of PPARγ activation. nih.govnih.gov Thiazolidinediones (TZDs), the class of compounds to which Edaglitazone belongs, have been observed to influence muscle glucose metabolism through various pathways. scispace.com Some studies propose that certain effects of TZDs on glucose metabolism in skeletal muscle might not be solely dependent on the classical genomic actions of PPARγ. nih.gov

Skeletal muscle is a primary tissue for glucose disposal, accounting for a significant portion of glucose uptake under insulin-stimulated conditions. frontiersin.orgscielo.br The translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane is a critical step in this process. nih.govscielo.br Research on other TZDs has shown that they can induce GLUT4 translocation in L6 myotubes, a skeletal muscle cell line, leading to increased glucose uptake. nih.gov This effect was not entirely reversed by wortmannin, an inhibitor of the PI3K pathway, which is a key component of the canonical insulin signaling pathway, suggesting the involvement of alternative signaling routes. nih.gov

Furthermore, the concept of non-genomic actions of PPARγ ligands is gaining traction. These rapid effects are thought to occur independently of the receptor's traditional role as a transcription factor. nih.govnih.gov Such non-genomic pathways could potentially contribute to the observed effects of Edaglitazone on muscle glucose metabolism, bypassing the need for direct gene transcription modulation by PPARγ. nih.gov

Cellular Signaling Pathway Modulation by Edaglitazone Sodium

Influence on Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

Edaglitazone has been shown to influence intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including platelet activation. nih.govpatsnap.com Studies have demonstrated that Edaglitazone can increase intraplatelet cAMP levels. nih.govpatsnap.com This elevation in cAMP is a key mechanism underlying the antiplatelet effects of PPARγ ligands. nih.govpatsnap.com An increase in intracellular cAMP in platelets generally leads to an inhibition of platelet aggregation. nih.govfau.deoncohemakey.com The rise in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately suppressing platelet activation. oncohemakey.com The ability of Edaglitazone to modulate cAMP levels provides a biochemical basis for its observed effects on platelet function. nih.govpatsnap.com

Activation of Kinase Signaling Pathways (e.g., PI3K, Akt, ERK, MAPK pathways) in a Nongenomic Manner

Research indicates that PPARγ ligands, including those of the thiazolidinedione class like Edaglitazone, can trigger rapid, non-genomic signaling events that involve the activation of various kinase pathways. aging-us.com These pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascades, are fundamental in regulating cellular processes such as proliferation, survival, and metabolism. nih.govnih.gov

The activation of these kinase pathways by PPARγ ligands can occur independently of the receptor's classical genomic function, which involves the regulation of gene transcription. This non-genomic signaling can be initiated through interactions at the cell membrane or within the cytoplasm. For instance, the activation of PI3K/Akt signaling is a known downstream effect of some PPARγ agonists, contributing to their metabolic actions. elifesciences.org Similarly, the ERK and p38 MAPK pathways have also been implicated in the non-genomic responses to PPARγ ligands. This rapid signaling can influence cellular functions on a much shorter timescale than genomic mechanisms. nih.gov

Rapid Nongenomic Association of PPARγ with Intracellular Signaling Molecules (e.g., Src)

Beyond its role as a nuclear receptor, PPARγ can participate in rapid, non-genomic signaling by directly interacting with other intracellular signaling molecules. nih.gov One notable example of this is the association of PPARγ with the proto-oncogene tyrosine-protein kinase Src. nih.gov Studies on other thiazolidinediones have shown that these ligands can induce the interaction between PPARγ and c-Src. nih.gov This association is a key step in a non-genomic signaling cascade that can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK pathway. nih.gov This rapid signaling mechanism does not require the transcriptional activity of PPARγ. nih.gov The ability of PPARγ to engage in such protein-protein interactions highlights a non-classical mode of action for its ligands, including potentially Edaglitazone, contributing to their diverse cellular effects. nih.gov

Cellular Antiplatelet Activity Studies

Inhibition of Platelet Aggregation in Response to Agonists (e.g., collagen)

Edaglitazone has demonstrated significant antiplatelet activity by inhibiting platelet aggregation induced by various agonists, including collagen. nih.govpatsnap.com Platelet aggregation is a critical process in thrombus formation, and its inhibition is a key therapeutic target for preventing cardiovascular events. nih.govplos.orgfrontiersin.org

In in vitro studies, Edaglitazone has been shown to effectively reduce platelet aggregation, even at low concentrations. nih.govpatsnap.com The mechanism behind this antiplatelet effect is linked to its ability to increase intracellular cAMP levels. nih.govpatsnap.com Elevated cAMP in platelets is a well-established inhibitory signal that counteracts the actions of aggregating agents. nih.govpharmgkb.orgmdpi.com By increasing cAMP, Edaglitazone interferes with the signaling cascades that lead to platelet activation and aggregation. nih.govpatsnap.com This effect distinguishes it from some other thiazolidinediones, which may exhibit less potent antiplatelet activity. nih.gov

Table 1: Summary of In Vitro Effects of Edaglitazone Sodium

| Cellular/Biochemical Process | Effect of Edaglitazone Sodium | Key Findings | Citations |

| Muscle Glucose Metabolism | May involve PPARγ-independent mechanisms. | Effects on glucose uptake in muscle cells may not be solely dependent on classical PPARγ genomic action. | nih.govnih.govscispace.comnih.gov |

| Intracellular cAMP Levels | Increases intraplatelet cAMP. | This increase is a primary mechanism for its antiplatelet activity. | nih.govpatsnap.com |

| Kinase Signaling Pathways | Activates PI3K, Akt, ERK, and MAPK pathways non-genomically. | Rapid signaling events independent of gene transcription. | aging-us.com |

| PPARγ Nongenomic Association | May associate with intracellular signaling molecules like Src. | This interaction can trigger rapid downstream signaling cascades. | nih.gov |

| Platelet Aggregation | Inhibits collagen-induced platelet aggregation. | Demonstrates potent antiplatelet effects, even at low concentrations. | nih.govpatsnap.com |

Cellular Mechanisms Mediating Antiplatelet Effects

Edaglitazone sodium exerts its antiplatelet effects through a multi-faceted mechanism primarily involving the modulation of intracellular signaling pathways and the regulation of key receptors. Research has highlighted its role in the cyclic adenosine monophosphate (cAMP) pathway and its ability to prevent the secretion of peroxisome proliferator-activated receptor-gamma (PPARγ).

Edaglitazone has been shown to increase the intraplatelet levels of cAMP in a concentration-dependent manner. medchemexpress.com The cAMP pathway is a critical inhibitory signaling cascade in platelets. mdpi.com An elevation in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately inhibits key processes in platelet activation, such as intracellular calcium mobilization, granule secretion, and the conformational change of integrin αIIbβ3, which is necessary for platelet aggregation. mdpi.comfrontiersin.org The ability of Edaglitazone to elevate cAMP levels provides a biochemical basis for its antiplatelet activity. nih.gov

In a comparative study, both Edaglitazone and another thiazolidinedione, Ciglitazone, demonstrated antiplatelet activity. However, Edaglitazone's effect was sustained even at low concentrations, which correlates with its ability to increase intraplatelet cAMP levels. nih.govpatsnap.com This suggests that the potentiation of the cAMP pathway is a significant contributor to Edaglitazone's superior antiplatelet profile. patsnap.com

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that has been identified in platelets and is implicated in the modulation of platelet function. researchgate.netnih.gov While primarily known as a transcription factor, in anucleate platelets, its role extends to non-genomic signaling. researchgate.net Activation of PPARγ by its ligands can attenuate platelet activation and the release of pro-inflammatory and prothrombotic mediators. nih.gov

Research has demonstrated that Edaglitazone prevents the collagen-induced decrease in intraplatelet PPARγ levels. medchemexpress.com Platelet activation, induced by agonists like collagen, can lead to the secretion of PPARγ. nih.govpatsnap.com By preventing this secretion, Edaglitazone ensures the retention of this key modulatory receptor within the platelet. This retention is crucial as PPARγ ligands have been shown to have inhibitory effects on platelet aggregation. nih.govpatsnap.com The prevention of PPARγ secretion by Edaglitazone is considered a key mechanism explaining its significant antiplatelet activity. nih.govpatsnap.com

The dual action of increasing inhibitory cAMP signaling and preventing the loss of the modulatory receptor PPARγ provides a comprehensive cellular mechanism for the antiplatelet effects of Edaglitazone.

Interactive Data Table: Effect of Edaglitazone on Platelet Aggregation and Intracellular Signaling

| Compound | Concentration (µM) | Effect on Collagen-Induced Platelet Aggregation | Effect on Intraplatelet cAMP Levels | Effect on Collagen-Induced PPARγ Decrease |

| Edaglitazone | 3-16 | Inhibition | Increase (Concentration-dependent) | Prevention |

This table summarizes the observed in vitro effects of Edaglitazone on key parameters of platelet function. Data is compiled from findings reported in scientific literature. medchemexpress.com

Preclinical Efficacy Studies in Animal Models

Investigation of Edaglitazone Sodium in Animal Models of Metabolic Dysregulation

Research in various animal models exhibiting metabolic dysregulation, such as obesity and insulin (B600854) resistance, has been fundamental in characterizing the metabolic effects of Edaglitazone. As a member of the thiazolidinedione (TZD) class, its primary mechanism involves the activation of PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism. nih.gov

Studies have demonstrated that Edaglitazone effectively enhances insulin sensitivity, particularly in models of obesity. tocris.com A notable finding is that the compound's effect is selective, improving insulin sensitivity in obese rats but not in their lean counterparts. tocris.com This suggests a targeted action on the pathophysiological state of insulin resistance.

Further investigation into the mechanism of insulin sensitization was conducted using soleus muscle strips isolated from obese rats. glpbio.com In this ex vivo model, Edaglitazone was shown to increase the transport of [3H]2-deoxyglucose, a marker for glucose uptake, both in the presence and absence of insulin. glpbio.com It also enhanced glycogen (B147801) synthesis in the muscle strips when insulin was present, indicating an improvement in glucose storage pathways. glpbio.com These findings point to a direct effect on skeletal muscle, a primary site for insulin-mediated glucose disposal.

| Parameter | Effect of Edaglitazone | Condition |

|---|---|---|

| [3H]2-deoxyglucose Transport | Increased | With and without Insulin |

| Glycogen Synthesis | Increased | In the presence of Insulin |

Edaglitazone's role as an antidiabetic agent is substantiated by its ability to modulate glucose homeostasis. tocris.comepo.org Preclinical data show that by activating PPARγ, Edaglitazone influences key processes in maintaining glucose balance. glpbio.com

The activation of PPARγ by Edaglitazone is anticipated to produce a range of systemic metabolic effects beyond glycemic control, particularly affecting lipid metabolism and the function of adipose tissue. While specific systemic studies on Edaglitazone are not detailed, the effects of other potent PPARγ agonists in relevant animal models provide insight into the expected profile.

| Compound Class | Animal Model | Observed Systemic Effects | Reference |

|---|---|---|---|

| PPAR α/γ Agonist (Tesaglitazar) | Obese Zucker Rat | Improved insulin-mediated suppression of hepatic glucose output and plasma FFAs. | nih.gov |

| PPARγ Agonist (Pioglitazone) | Diet-Induced Insulin Resistant Rat | Ameliorated hypertriglyceridemia; Normalized leptin and resistin levels. | nih.gov |

| PPAR α/γ Agonist (Ragaglitazar) | Zucker Diabetic Fatty (ZDF) Rat | Markedly reduced plasma lipids. | nih.gov |

Assessment of Glucose Homeostasis Modulation in Preclinical Models

Research on Cardiovascular and Inflammatory Responses in Animal Models

The therapeutic actions of PPARγ agonists extend to cardiovascular and inflammatory pathways, which are often dysregulated in metabolic diseases.

Research has indicated that Edaglitazone possesses antiplatelet activity. In comparative studies, both Edaglitazone and the related compound Ciglitazone showed an inhibitory effect on platelets, but Edaglitazone's effect was maintained even at low concentrations. The mechanism for this enhanced activity is linked to its ability to increase intraplatelet cyclic AMP (cAMP) levels and prevent the secretion of PPARγ, which contributes to its protective role.

A key function of PPARγ activation is the modulation of inflammatory responses. While specific in vivo studies on Edaglitazone's anti-inflammatory effects are not available in the provided sources, the well-established class effect of TZDs allows for strong inference. Other PPARγ agonists have consistently demonstrated anti-inflammatory properties in various animal models.

For example, Pioglitazone (B448) was shown to alleviate inflammation in diabetic mouse models by inhibiting the classical activation of macrophages and suppressing the pro-inflammatory NF-κB signaling pathway. nih.gov In a rat model of diet-induced insulin resistance, Pioglitazone treatment led to the downregulation of key inflammatory markers, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Another TZD, Lobeglitazone, exhibited anti-inflammatory characteristics in a murine model of asthma. semanticscholar.org These findings collectively suggest that Edaglitazone likely shares these anti-inflammatory capabilities, targeting key molecules and pathways involved in the inflammatory processes associated with metabolic disease.

| Compound | Animal Model | Key Anti-Inflammatory Finding | Reference |

|---|---|---|---|

| Pioglitazone | Diabetic ApoE-/- Mice | Inhibited classical macrophage activation and NF-κB activation. | nih.gov |

| Pioglitazone | High Fat-Carbohydrate Diet-Induced Insulin Resistant Rats | Down-regulated TNF-α and IL-6 levels. | nih.gov |

| Lobeglitazone | Murine Model of Asthma | Demonstrated anti-inflammatory characteristics. | semanticscholar.org |

Assessment of Antiplatelet Activity in Preclinical Animal Models

Renal and Electrolyte Homeostasis Investigations (Mechanistic Focus Only)

Edaglitazone sodium is a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. ontosight.aidrugbank.com The investigation into its effects on renal and electrolyte homeostasis is mechanistically rooted in the function of PPARγ, a nuclear receptor highly expressed in the renal collecting duct, glomeruli, and other nephron segments. mdpi.comnih.gov Activation of PPARγ by agonist compounds initiates a cascade of genomic events that modulate the expression of various transporters and enzymes critical to kidney function. Preclinical studies in animal models using various PPARγ agonists have provided a framework for understanding the potential renal effects of compounds within this class.

Exploration of Renal Sodium Transport Mechanisms via PPARγ Activation in Animal Models (e.g., epithelial sodium channel (ENaC), sodium-bicarbonate cotransporter (NBCe1), sodium/proton exchanger (NHE3), serum glucocorticoid regulated kinase 1 (SGK1) pathway)

Activation of PPARγ by agonists has been consistently linked to sodium and water retention in various animal models, a phenomenon primarily attributed to increased sodium reabsorption in the kidney. nih.gov The molecular mechanisms underlying this effect have been a significant focus of preclinical research, centering on the regulation of key sodium transporters and their signaling pathways in the distal nephron.

The primary pathway implicated in PPARγ-mediated sodium retention involves the serum and glucocorticoid-regulated kinase 1 (SGK1) and the epithelial sodium channel (ENaC). researchgate.net PPARγ is abundantly expressed in the cortical collecting duct, the primary site of ENaC activity. nih.gov Mechanistic studies in animal and cell models have elucidated a distinct signaling cascade:

SGK1 Upregulation: Activation of PPARγ directly increases the transcription and expression of the Sgk1 gene. escholarship.orgaups.org.au SGK1 is a serine/threonine kinase that plays a crucial role in hormone-regulated ion transport. escholarship.org

Inhibition of Nedd4-2: SGK1 phosphorylates the ubiquitin-protein ligase Nedd4-2. escholarship.orgaups.org.au This phosphorylation prevents Nedd4-2 from binding to and ubiquitinating the ENaC subunits. mdpi.com

Increased ENaC Activity: By inhibiting Nedd4-2-mediated degradation, the number of active ENaC channels at the apical membrane of collecting duct cells increases. researchgate.netnih.gov This leads to a higher rate of sodium reabsorption from the tubular fluid into the bloodstream, which in turn promotes water retention. nih.gov Studies using the PPARγ agonist rosiglitazone (B1679542) in oocytes demonstrated that the increase in sodium current was dependent on the SGK1/Nedd4-2 pathway. nih.gov

The table below summarizes findings from preclinical studies on various PPARγ agonists, illustrating the class-wide mechanistic effects on renal sodium transport pathways.

| Transporter/Kinase | Effect of PPARγ Agonist Activation | Animal/Cell Model | Relevant Finding | Citation |

| SGK1 | Upregulation of mRNA and protein expression | Human & Mouse Kidney Cells | PPARγ agonists increase SGK1 expression, a key step in the signaling cascade. | researchgate.netaups.org.au |

| ENaC | Increased activity and cell surface expression | Oocytes, Mouse Kidney | Activation is mediated indirectly via the SGK1/Nedd4-2 pathway, leading to reduced channel degradation and increased sodium current. | researchgate.netnih.gov |

| NHE3 | Increased whole-kidney expression | Rats | PPARγ activation has been associated with increased expression, suggesting an effect on proximal tubule sodium reabsorption. | researchgate.net |

Analysis of PPARγ's Role in Renal Metabolic Homeostasis and Fatty Acid Oxidation in Experimental Models

The kidney is a highly metabolic organ, relying on fatty acid oxidation (FAO) as a primary energy source, particularly in the proximal tubules. nih.gov Impaired renal metabolism, especially reduced FAO, is recognized as a key factor in the progression of kidney disease. nih.gov PPARγ, as a master regulator of lipid metabolism and energy homeostasis, plays a significant role in maintaining renal metabolic balance. mdpi.com

While PPARα is considered the dominant isoform in directly stimulating FAO, PPARγ also contributes critically to renal metabolic homeostasis. nih.gov Preclinical studies have shown that PPARγ activation can protect the kidney by redirecting metabolism. nih.govmdpi.com For instance, in experimental models, PPARγ agonism has been shown to reduce epidermal growth factor-stimulated glycolysis in the proximal tubule, thereby promoting a metabolic shift that favors the use of lipids as the main energy source. nih.gov

This metabolic influence is crucial, as a shift away from efficient FAO towards less efficient glycolysis is a hallmark of tubular injury and fibrosis. nih.gov By modulating the expression of genes involved in both lipid and glucose metabolism, PPARγ activation can exert renoprotective effects. mdpi.com Animal models of diabetic nephropathy have demonstrated that treatment with PPARγ agonists can yield antifibrotic effects, lending support to the concept that these compounds may be beneficial in preserving kidney function. nih.gov

The table below details the observed effects of PPARγ activation on key aspects of renal metabolism in experimental models.

| Metabolic Process | Effect of PPARγ Activation | Animal/Cell Model | Mechanistic Insight | Citation |

| Renal Metabolism | Redirects substrate utilization | Mouse Proximal Tubule | Reduces glycolysis, favoring lipid metabolism as the predominant energy source. | nih.gov |

| Fatty Acid Oxidation | Plays a crucial role in maintenance | General Preclinical Models | Although PPARα is the primary driver, PPARγ contributes to overall metabolic homeostasis and can favorably influence FAO. | nih.gov |

| Glucose Metabolism | Regulates gene expression | General Preclinical Models | Exerts control over genes involved in glucose management, contributing to systemic and renal glucose homeostasis. | mdpi.com |

Structure Activity Relationship Sar of Edaglitazone Sodium

Identification of Critical Structural Motifs for PPARγ Agonistic Activity

Edaglitazone's efficacy as a PPARγ agonist is not attributed to a single feature but rather to the synergistic interplay between its distinct structural components: the thiazolidinedione head, a central linker, and a complex hydrophobic tail.

The thiazolidinedione (TZD) ring is the quintessential structural feature of glitazone-class drugs and serves as the primary anchor for binding within the PPARγ ligand-binding domain (LBD). biorxiv.orgbiorxiv.orgnih.govelifesciences.orgelifesciences.org This acidic head group forms a network of conserved hydrogen bonds with several key amino acid residues in the receptor's binding pocket. biorxiv.org Crystallographic studies reveal that the TZD head of Edaglitazone establishes crucial hydrogen bonds with the side chains of Serine 289 (from helix 3), Histidine 323 (helix 5), Histidine 449 (helix 10/11), and Tyrosine 473 (helix 12). biorxiv.org These interactions firmly orient the ligand within the orthosteric pocket, a necessary prerequisite for initiating the conformational changes that lead to receptor activation. nih.govresearchgate.net The stability afforded by this hydrogen bond network with the polar residues of the binding site is a hallmark of the TZD class and is fundamental to their agonistic activity. nih.gov

While the TZD head provides the anchor, the hydrophobic tail of Edaglitazone is crucial for defining its high potency and binding affinity. nih.govpatsnap.com This tail consists of a 5-methyl-2-phenyloxazole (B7819025) group, which is bulkier than the corresponding tail in the related compound, rosiglitazone (B1679542). biorxiv.orgelifesciences.orgelifesciences.org This tail orients itself toward the inner, hydrophobic regions of the binding pocket. nih.govpatsnap.com

A defining feature of Edaglitazone is the substitution of a simple phenyl linker, common in other TZDs, with a larger, more rigid benzo[b]thiophene moiety. biorxiv.orgbiorxiv.orgelifesciences.orgelifesciences.org The presence of this bulky group induces significant conformational adjustments within the PPARγ LBD to accommodate it. researchgate.net These structural changes include a noticeable shift in the backbone of helices 3, 6, and 12, and substantial movement of the side chains of residues Phe363 and Met364. researchgate.net The bulkier and longer tail of Edaglitazone engages in additional hydrophobic interactions within the binding pocket, a factor that is believed to explain its stronger binding and greater potency compared to some other TZDs like Ciglitazone. nih.govpatsnap.com

Role of the Thiazolidinedione Head Group in Ligand-Receptor Interactions

Comparative SAR Analysis with Structurally Related Thiazolidinediones

Comparing Edaglitazone with other TZDs, such as Rosiglitazone and Ciglitazone, highlights the subtle structural modifications that translate into significant differences in potency. All three compounds share the TZD head group, making them PPARγ agonists. biorxiv.orgnih.gov

Edaglitazone vs. Rosiglitazone : Edaglitazone and Rosiglitazone possess similar high affinities for PPARγ, with reported values of 141 nM and 93 nM, respectively. biorxiv.orgelifesciences.orgelifesciences.org Structurally, the primary differences lie in the hydrophobic tail and the linker. Edaglitazone has a bulkier 5-methyl-2-phenyloxazole tail and a benzo[b]thiophene linker, whereas Rosiglitazone has an N-methylpyridin-2-amine tail and a phenyl linker. biorxiv.orgbiorxiv.orgelifesciences.orgelifesciences.org A key distinction in their binding mode is a hydrogen bond formed between the TZD head of Rosiglitazone and the residue Gln286, an interaction that is absent with Edaglitazone due to a conformational shift caused by the bulky benzo[b]thiophene group. biorxiv.orgresearchgate.net

Edaglitazone vs. Ciglitazone : Ciglitazone is considered a prototypical TZD but is significantly less potent than Edaglitazone—by more than 100-fold. nih.govpatsnap.com While both ligands orient similarly within the PPARγ binding site, the superior potency of Edaglitazone is attributed to its more substantial hydrophobic tail. nih.govpatsnap.com The "bulkier and longer tail of Edaglitazone" establishes additional hydrophobic interactions within the receptor, leading to a stronger binding affinity and, consequently, higher potency. nih.gov

Below is a comparative table of these compounds.

| Feature | Edaglitazone | Rosiglitazone | Ciglitazone |

| Head Group | Thiazolidinedione | Thiazolidinedione | Thiazolidinedione |

| Central Moiety | Benzo[b]thiophene | Phenyl | Phenyl |

| Hydrophobic Tail | 5-methyl-2-phenyloxazole | N-methylpyridin-2-amine | Varies (less complex) |

| Relative Potency | High (over 100x Ciglitazone) | High | Low |

| Binding Affinity (IC₅₀) | ~141 nM biorxiv.orgelifesciences.org | ~93 nM biorxiv.orgelifesciences.org | Lower affinity |

Application of Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the SAR of PPARγ agonists, providing detailed models of ligand-receptor interactions that complement experimental data.

Molecular docking and molecular dynamics (MD) simulations have been instrumental in visualizing and analyzing the binding of Edaglitazone to the PPARγ LBD. nih.govpatsnap.com Docking studies consistently predict a binding orientation where the polar TZD head group settles into a region with multiple hydrogen bond donors and acceptors (often called arm I), while the hydrophobic tail, including the benzo[b]thiophene and phenyloxazole moieties, extends into a more hydrophobic pocket (arm II). nih.govpatsnap.com

MD simulations, which model the movement of the ligand and protein over time, have provided deeper insights. They have highlighted the importance of a stable network of water-mediated hydrogen bonds that bridge Edaglitazone and the receptor. elifesciences.org Furthermore, simulations have been crucial for understanding the dynamic conformational changes the PPARγ receptor undergoes to accommodate the bulky benzo[b]thiophene group of Edaglitazone, a process that is difficult to capture with static crystallography alone. researchgate.netrcsb.org These computational models confirm that extensive hydrophobic contacts between the ligand's tail and the receptor are a primary driver of its high-affinity binding. elifesciences.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate variations in the chemical structure of compounds with changes in their biological activity. For the TZD class of drugs, QSAR studies have helped to identify the key molecular descriptors—such as hydrophobicity, electronic properties, and steric factors—that are predictive of PPARγ agonistic activity. dntb.gov.uanih.gov

While specific QSAR models exclusively for Edaglitazone are not widely published, broader studies on TZDs have demonstrated a strong correlation between chemical structure and biological effect. For instance, clustering of different PPARγ agonists based on their molecular descriptors was found to be in good agreement with their clustering based on cytotoxicity and gene expression data, confirming a robust structure-activity relationship. nih.gov Such models are valuable in the design of novel agonists, allowing for the prediction of a compound's potential potency and selectivity before it is synthesized, thereby streamlining the drug discovery process. researchgate.net

Synthetic Methodologies and Derivatization Strategies for Edaglitazone Sodium and Analogues

General Synthetic Routes for Thiazolidinedione-Based PPARγ Agonists

The synthesis of the thiazolidinedione (TZD) class of compounds, also known as glitazones, typically follows a convergent approach, centering on the construction of the key 2,4-thiazolidinedione (B21345) heterocyclic ring system and its subsequent condensation with a substituted benzaldehyde (B42025) derivative. acs.orgresearchgate.net

The foundational 2,4-thiazolidinedione core is most commonly prepared through the reaction of chloroacetic acid with thiourea (B124793) in an aqueous medium, often with heating under reflux in the presence of an acid like concentrated HCl. rfppl.co.injuniperpublishers.comderpharmachemica.com This reaction proceeds via the formation of a 2-imino-4-thiazolidinone intermediate, which is then hydrolyzed to the desired 2,4-dione. juniperpublishers.com Microwave-assisted methods have been developed to accelerate this process, significantly reducing reaction times from hours to minutes and often improving yields. rfppl.co.injuniperpublishers.com

The crucial step in assembling the final drug molecule is the Knoevenagel condensation. derpharmachemica.comnih.gov This reaction involves the base-catalyzed condensation of the active methylene (B1212753) group at the C-5 position of the 2,4-thiazolidinedione ring with an aromatic aldehyde. nih.govfrontiersin.org Piperidine is frequently employed as the catalyst for this transformation. derpharmachemica.comnih.gov The general structure of a PPARγ agonist features a polar head (the TZD ring), a linker, and a hydrophobic tail (an aromatic system). acs.org The specific aromatic aldehyde used in the Knoevenagel condensation determines the identity and properties of the resulting TZD derivative. For instance, the synthesis of pioglitazone (B448) involves the condensation of 2,4-thiazolidinedione with 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde. google.com

Following the condensation, a subsequent reduction of the newly formed benzylidene double bond is often performed to introduce the flexible methylene linker characteristic of many glitazones, including Edaglitazone.

Table 1: Key Reactions in General TZD Synthesis

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Reference(s) |

| Ring Formation | Chloroacetic Acid, Thiourea | Water, Conc. HCl, Reflux | 2,4-Thiazolidinedione | rfppl.co.in, juniperpublishers.com, derpharmachemica.com |

| Knoevenagel Condensation | 2,4-Thiazolidinedione, Substituted Benzaldehyde | Toluene, Piperidine, Reflux | 5-Benzylidene-2,4-thiazolidinedione derivative | nih.gov, derpharmachemica.com, nih.gov |

Strategies for the Introduction and Modification of Specific Moieties (e.g., the benzo[b]thiophene system)

The benzo[b]thiophene moiety is a critical pharmacophore in numerous biologically active compounds and constitutes the hydrophobic tail of Edaglitazone. mdpi.comrsc.org This sulfur-containing heterocyclic system plays a significant role in the molecule's interaction with the ligand-binding domain of the PPARγ receptor. researchgate.net The synthesis of Edaglitazone and its analogues, therefore, requires robust methods for the construction and functionalization of the benzo[b]thiophene scaffold.

The synthesis of benzo[b]thiophenes can be achieved through various ring-closure methods, often starting from appropriately substituted benzene (B151609) derivatives. researchgate.net Modern synthetic approaches frequently utilize metal-catalyzed cross-coupling and annulation reactions to build the heterocyclic ring with high efficiency and control over substitution patterns. researchgate.net For example, palladium-catalyzed annulation of aryl sulfides with alkynes provides a convergent route to diverse 2,3-disubstituted benzothiophenes. researchgate.net Another strategy involves the iodine-catalyzed ring-closure of substituted thiophenols with alkynylcarboxylates. rsc.org

For the synthesis of a specific molecule like Edaglitazone, the pre-formed benzo[b]thiophene nucleus must be functionalized with a side chain that can be elaborated into the linker and TZD head group. This typically involves introducing a substituent at the C3 position of the benzo[b]thiophene ring. researchgate.net The functionalized benzo[b]thiophene can then be converted into the necessary aldehyde intermediate required for the Knoevenagel condensation with 2,4-thiazolidinedione. Modifications to the benzo[b]thiophene ring itself, such as the introduction of substituents on the benzene portion of the scaffold, can be used to fine-tune the electronic and steric properties of the molecule, potentially altering its receptor affinity and pharmacokinetic profile. nih.govresearchgate.net

Development of Novel Edaglitazone Analogues Based on Core Scaffold Modification

The development of novel analogues based on the Edaglitazone scaffold is driven by the goal of improving the therapeutic index—enhancing efficacy while minimizing the side effects associated with full PPARγ agonists. researchgate.netuniba.it Research has focused on creating partial agonists or selective PPARγ modulators (SPPARMs) that elicit a more targeted gene expression profile. uniba.itresearchgate.net These efforts involve systematic modifications to the three main components of the TZD pharmacophore: the acidic head group, the central aromatic ring/linker, and the lipophilic tail.

Scaffold Tuning and Core Hopping: One major strategy is "scaffold tuning," where the core structure is systematically altered to achieve a better fit within the ligand-binding domain of the receptor. nih.gov This can involve replacing the indole (B1671886) or benzothiophene (B83047) core with other heterocyclic systems to explore new binding interactions. nih.gov For example, modifying an indol-3-ylacetic acid scaffold to an (indol-1-ylmethyl)benzoic acid scaffold has been shown to produce more potent PPARγ agonists. nih.gov

Modification of the TZD Head Group: While the TZD head is crucial for activity, analogues have been developed where it is replaced by bioisosteres, such as rhodanine (B49660) derivatives, to modulate activity. acs.org

Derivatization of the Lipophilic Tail: The lipophilic tail, the benzo[b]thiophene system in Edaglitazone, is a primary target for modification. Researchers have synthesized and evaluated libraries of TZD derivatives with various substituted aromatic and heterocyclic tails to improve potency and selectivity. nih.goveurekaselect.com For instance, the introduction of different substituents on the phenyl ring of benzylidene thiazolidinedione derivatives has been extensively studied to create partial agonists with improved metabolic stability and reduced side effects. uniba.it The development of dual PPARα/γ agonists, which combine the glucose-lowering effects of PPARγ activation with the lipid-lowering benefits of PPARα activation, represents another important avenue of analogue development. researchgate.net These dual agonists often feature modified tail groups designed to interact with both receptor subtypes. researchgate.net

Advanced Research Methodologies and Emerging Directions for Edaglitazone Sodium Studies

Advanced Target Identification and Deconvolution Strategies

Identifying the full spectrum of molecular targets for a drug is crucial for a comprehensive understanding of its efficacy and safety. Modern strategies offer powerful, unbiased ways to deconvolve the complex interactions between a small molecule like Edaglitazone sodium and the cellular proteome.

Chemical genetics utilizes small molecules as probes to perturb protein function, offering a powerful method for dissecting biological pathways and identifying drug targets. In the context of Edaglitazone sodium, this approach can be instrumental in identifying off-target interactions that may contribute to either its therapeutic profile or adverse effects. While the primary target, PPARγ, is well-established, the full range of its interactions within the cell is less understood. patsnap.com

Proteomics-based methods provide a direct and unbiased view of protein-drug interactions in a physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful label-free technique to confirm drug-target engagement in intact cells and tissues. mdpi.comnih.gov The core principle of CETSA is based on ligand-induced thermal stabilization; when a drug like Edaglitazone sodium binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. thno.orgresearchgate.net This change in thermal stability can be detected and quantified, providing direct evidence of target engagement inside the cell. mdpi.comthno.org

CETSA can be performed in several formats. The classic Western blot-based CETSA is primarily used to validate the binding of a molecule to a specific, predetermined protein target. frontiersin.org For broader, unbiased discovery, CETSA can be coupled with mass spectrometry in a method known as Thermal Proteome Profiling (TPP or MS-CETSA). researchgate.netfrontiersin.org TPP allows for the simultaneous assessment of thermal stability changes across thousands of proteins, making it a powerful tool for identifying not only the intended target but also a wide array of off-targets. frontiersin.org This proteome-wide perspective can reveal unexpected binding partners and provide insights into the downstream biological processes affected by the drug. frontiersin.org

Other label-free methods such as the Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX) assays offer complementary approaches. mdpi.comfrontiersin.org DARTS identifies targets by observing a ligand-induced resistance to proteolytic degradation, while SPROX measures changes in protein stability by tracking methionine oxidation rates in the presence of a chemical denaturant. mdpi.comfrontiersin.org

Table 1: Comparison of Label-Free Target Identification Methods

| Method | Principle | Advantages | Primary Use Case |

|---|---|---|---|

| CETSA | Ligand binding increases protein thermal stability. mdpi.com | Label-free; applicable in intact cells, lysates, and tissues; reflects physiological conditions. nih.govresearchgate.net | Validating target engagement; identifying off-targets. frontiersin.org |

| DARTS | Ligand binding stabilizes proteins against protease degradation. mdpi.com | Label-free; does not require compound modification. mdpi.com | Novel target discovery in cell lysates. mdpi.com |

| SPROX | Ligand binding alters protein stability against chemical denaturation, measured by methionine oxidation. mdpi.com | Can detect domain-level stability shifts; good for high molecular weight proteins and weak binders. mdpi.com | Label-free novel target discovery. mdpi.comfrontiersin.org |

Phenotypic screening represents a paradigm shift from the target-centric approach to drug discovery. pfizer.com Instead of starting with a known target, this method involves screening compounds for their ability to produce a desired change in a cellular or organismal phenotype that mimics a disease state. pfizer.comnih.gov This target-agnostic strategy is particularly powerful for discovering first-in-class drugs with novel mechanisms of action, as it does not rely on pre-existing knowledge of a specific molecular target. nih.govfrontiersin.org

For Edaglitazone sodium, while its primary mechanism involves PPARγ activation, phenotypic screens could uncover entirely new applications. patsnap.com For example, by using cell models relevant to diseases beyond diabetes, such as neurodegenerative disorders or certain cancers, researchers could screen for beneficial phenotypic changes induced by Edaglitazone. drugtargetreview.com A successful "hit" in such a screen—a visible, positive change in the cell's phenotype—would provide proof of a compound's effect, even if the molecular mechanism is initially unknown. pfizer.com Subsequent target deconvolution studies, using methods like CETSA-MS, could then identify the protein(s) responsible for the observed effect, potentially revealing novel signaling pathways and therapeutic opportunities for Edaglitazone. frontiersin.orgnih.gov This approach embraces the complexity of cellular biology and allows for the serendipitous discovery of a compound's polypharmacology. frontiersin.org

Proteomics-Based Methods for Direct Protein Target Identification (e.g., Cellular Thermal Shift Assay (CETSA), differential proteomics)

Integrative Omics Approaches for Comprehensive Mechanistic Understanding

To build a holistic picture of a drug's effect, it is essential to integrate data from multiple levels of biological organization. "Omics" technologies provide the tools to do this on a massive scale, moving beyond a single target to a systems-level view of a drug's impact.

Gene expression profiling is a method used to measure the activity of thousands of genes at once, creating a global picture of cellular function at the transcriptional level. nanostring.comthermofisher.com By measuring the levels of messenger RNA (mRNA) in a cell or tissue after treatment with Edaglitazone sodium, researchers can determine which genes are turned on or off by the compound. thermofisher.com This provides a highly detailed signature of the drug's impact. nanostring.com

This gene expression data can then be analyzed using systems biology approaches. nih.gov Systems biology aims to understand the complex interactions within biological systems, such as gene regulatory networks and signaling pathways. nih.gov By observing the pattern of gene expression changes caused by Edaglitazone, computational algorithms can infer which upstream signaling pathways are being modulated. This allows researchers to build models of the drug's mechanism of action that go far beyond its initial binding to PPARγ, connecting it to broader biological processes. This approach can help explain how changes at the molecular level lead to the ultimate physiological response and can predict both therapeutic effects and potential liabilities. embopress.org

Computational Modeling and In Silico Research Advancements

The rapid growth in computer power has made computational modeling and in silico (computer-based) research indispensable tools in drug discovery and development. mdpi.commdic.org These methods accelerate research by allowing scientists to predict molecular interactions, screen virtual compound libraries, and refine drug candidates before committing to expensive and time-consuming laboratory experiments. mdpi.comucl.ac.ukresearchgate.net

For Edaglitazone sodium, computational studies have been crucial in explaining its high potency as a PPARγ agonist. A comparative in silico study of Edaglitazone and the structurally similar drug Ciglitazone described their binding within the PPARγ ligand-binding pocket. patsnap.com Although both compounds oriented themselves similarly, the study revealed that the bulkier and longer tail of Edaglitazone allowed for additional hydrophobic interactions within the binding site. patsnap.com These enhanced interactions, predicted by the model, provide a molecular explanation for why Edaglitazone is over 100 times more potent than Ciglitazone. patsnap.com Such in silico approaches, including molecular docking and pharmacophore modeling, are vital for understanding structure-activity relationships and guiding the design of next-generation compounds with improved affinity and specificity. patsnap.commdpi.com

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a computational technique central to modern drug discovery, enabling the design and optimization of ligands by identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.netpeerj.com In the context of Edaglitazone sodium, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, pharmacophore modeling is instrumental in understanding its high-potency binding and in designing novel molecules with similar or improved activity. patsnap.com

The process involves analyzing the structure of the PPARγ ligand-binding domain, often in complex with a known ligand like Edaglitazone, to generate a hypothesis about the key interaction points. mdpi.com These models are abstract representations that define the critical chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, and their spatial relationships. peerj.commdpi.com

For thiazolidinedione (TZD) drugs, including Edaglitazone, the pharmacophore typically consists of:

A polar head group, often involving the TZD ring, which forms a network of hydrogen bonds with specific amino acid residues (like Ser289, His323, His449, and Tyr473) in the PPARγ binding pocket. patsnap.com

A central hydrophobic linker.

A hydrophobic tail that orients itself within a less polar region of the binding site. patsnap.com

Computational studies comparing Edaglitazone with the less potent Ciglitazone reveal that while both share a similar orientation within the PPARγ binding site, Edaglitazone's bulkier and longer hydrophobic tail engages in additional hydrophobic interactions, which accounts for its significantly stronger binding affinity. patsnap.com This detailed understanding derived from pharmacophore models is crucial for optimizing lead compounds to enhance their potency and selectivity. The validation of a pharmacophore model is a critical step, often assessed by its ability to distinguish known active compounds from inactive ones (decoys), ensuring its predictive power for subsequent virtual screening campaigns. mdpi.commdpi.com

Table 1: Key Pharmacophore Features for PPARγ Agonists like Edaglitazone

| Feature | Description | Example Interacting Residues in PPARγ |

| Hydrogen Bond Acceptor | An atom (typically O or N) that can accept a hydrogen bond from the receptor. | Ser289, His323, Tyr473 |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom (like N-H in the TZD ring) that can be donated to an acceptor on the receptor. | His449 |

| Hydrophobic Region | A nonpolar region of the molecule that interacts favorably with nonpolar residues in the binding pocket. | Cys285, Ile326 |

| Aromatic Ring | A flat, cyclic, conjugated system that can engage in π-π stacking or other hydrophobic interactions. | Phe282, Phe363 |

Development and Refinement of Specific Animal Models for Preclinical Investigation

Preclinical animal models are indispensable for evaluating the efficacy and mechanisms of action of therapeutic candidates like Edaglitazone sodium before human trials. mdpi.comupenn.edu The selection and refinement of these models are critical for generating data that can reliably predict clinical outcomes. For a PPARγ agonist, models are chosen to recapitulate the pathophysiology of diseases like type 2 diabetes, metabolic syndrome, and related complications such as renal disease. nih.govmedsci.org

Commonly used animal models for investigating agents targeting metabolic diseases include:

Genetically Modified Models: The non-obese diabetic (NOD) mouse is a well-established model for autoimmune type 1 diabetes, characterized by immune cell infiltration of the pancreas. medsci.org For type 2 diabetes research, the db/db mouse, which has a mutation in the leptin receptor gene, develops obesity, hyperglycemia, and insulin (B600854) resistance, closely mimicking the human condition.

Chemically-Induced Models: Diabetes can be induced in rodents by administering chemicals like streptozotocin, which is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. medsci.org This model is useful for studying the effects of drugs on glucose control in an insulin-deficient state.

Surgically-Induced Models: Procedures like pancreatectomy (the surgical removal of the pancreas) can be used to induce severe diabetes, particularly in larger animals like dogs or pigs, providing a model for insulin-dependent diabetes. medsci.org

Disease-Specific Models: To study potential applications in other areas, such as renal fibrosis, specific models are employed. The unilateral ureteral obstruction (UUO) model, where one ureter is surgically ligated, leads to rapid development of tubulointerstitial fibrosis in the obstructed kidney. frontiersin.org Another model is cyclosporine-induced nephropathy in rats, which results in renal fibrosis and hypertension. researchgate.net

The refinement of these models involves ensuring they have high fidelity to the human disease state. upenn.edu It is important to consider species differences in drug metabolism and receptor affinity, as these can influence a compound's efficacy in preclinical studies. rsc.org Well-designed animal studies provide crucial insights into a drug's therapeutic potential and its effects on complex physiological systems. upenn.edu

Table 2: Examples of Animal Models for Edaglitazone-Related Research

| Model | Type | Disease/Condition Modelled | Key Features |

| db/db Mouse | Genetic | Type 2 Diabetes, Obesity | Leptin receptor mutation, hyperglycemia, insulin resistance. |

| NOD Mouse | Genetic | Type 1 Diabetes | Spontaneous autoimmune insulitis, lymphocyte infiltration. medsci.org |

| Streptozotocin (STZ)-induced Rat | Chemical | Type 1/Type 2 Diabetes | β-cell destruction, hyperglycemia. medsci.org |

| Unilateral Ureteral Obstruction (UUO) Mouse/Rat | Surgical | Renal Fibrosis | Rapid tubulointerstitial fibrosis, inflammation. frontiersin.org |

| Cyclosporine-induced Rat | Chemical | Nephropathy, Hypertension | Glomerular and tubulo-interstitial fibrosis, high blood pressure. researchgate.net |

Exploration of Preclinical Therapeutic Potential in Novel Disease Models

Beyond its primary role in glucose and lipid metabolism, the therapeutic potential of PPARγ agonism is being explored in other disease contexts. A significant emerging area is the treatment of chronic kidney disease (CKD), where renal fibrosis is a final common pathological pathway leading to organ failure. frontiersin.orgnih.gov Preclinical studies using various animal models have demonstrated that PPARγ agonists, the class to which Edaglitazone belongs, can exert potent anti-fibrotic effects. nih.gov

The mechanisms underlying the renoprotective effects of PPARγ activation are multifactorial and involve modulating key cellular processes that drive fibrosis:

Inflammation Reduction: PPARγ agonists can suppress the infiltration of inflammatory cells, such as macrophages, into the kidney tissue. researchgate.net This is a critical step, as inflammation is a major trigger for the fibrotic cascade.

Inhibition of Myofibroblast Transformation: A key event in fibrosis is the transformation of resident cells (like fibroblasts and pericytes) into myofibroblasts, which are the primary producers of extracellular matrix proteins. PPARγ activation has been shown to inhibit this transformation. frontiersin.org

Suppression of Extracellular Matrix (ECM) Deposition: PPARγ agonists can reduce the expression and deposition of key ECM components like type I and type IV collagen, which form the scar tissue in a fibrotic kidney. researchgate.net

Reduction of Oxidative Stress: Oxidative stress is a known contributor to kidney cell injury and fibrosis. frontiersin.org PPARγ activation can enhance the expression of antioxidant enzymes, thereby protecting renal cells from oxidative damage. frontiersin.org

Metabolic Regulation: Impaired fatty acid oxidation in renal tubular epithelial cells is recognized as a key driver of kidney fibrosis. nih.gov PPARγ plays a role in maintaining renal metabolic homeostasis, and its activation may help restore normal energy metabolism in the kidney, thus mitigating fibrotic progression. nih.gov

Preclinical evidence from models of diabetic and non-diabetic renal fibrosis supports the concept that PPARγ agonism is renoprotective. nih.gov For example, in models of cyclosporine-induced nephropathy, treatment has been shown to decrease renal fibrosis and collagen expression. researchgate.net These findings highlight the potential of compounds like Edaglitazone sodium to be repurposed or further developed for indications beyond diabetes, specifically for the treatment of chronic kidney disease.

Conclusion

Summary of Edaglitazone Sodium's Contributions as a PPARγ Agonist in Academic Research

Edaglitazone sodium has served as a significant tool in academic research, primarily valued as a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. ncats.iomedchemexpress.commdpi.com As a member of the thiazolidinedione (TZD) class of compounds, it shares a chemical lineage with drugs like Rosiglitazone (B1679542) and Pioglitazone (B448). biorxiv.orgelifesciences.orgmdpi.com Although initially investigated for the treatment of type 2 diabetes and progressing to Phase II clinical trials before its discontinuation, Edaglitazone's primary contribution now lies in its utility as a chemical probe to explore the intricacies of PPARγ biology. ncats.ioncats.io